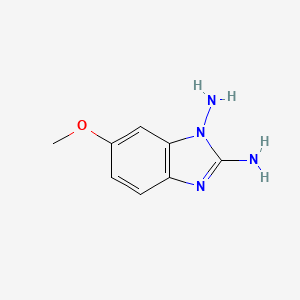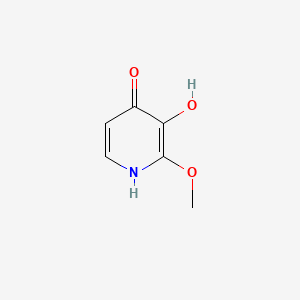
3-hydroxy-2-methoxy-1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-hydroxy-2-methoxy-1H-pyridin-4-one” is a chemical compound that belongs to the class of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one involves several steps. For instance, one method involves treating the compound with HBr in acetic acid at room temperature and stirring at 80°C for 1.5 hours . Another method involves the use of COMT obtained from porcine liver .Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-methoxy-1H-pyridin-4-one consists of a pyridinone ring with a methoxy group at the 2-position and a hydroxy group at the 3-position . The empirical formula is C7H9NO2 and the molecular weight is 139.15 .Chemical Reactions Analysis
In terms of chemical reactions, 3-hydroxy-2-methoxy-1H-pyridin-4-one has been shown to be an in vitro inhibitor with IC50 values ranging from 4.55 to 19.8 µM . This suggests that it has potential as a lead compound for the development of non-nitrocatechol COMT inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-2-methoxy-1H-pyridin-4-one include a melting point of 156-160°C . The compound is also characterized by its SMILES string COC1=C©NC=CC1=O .Safety And Hazards
In terms of safety and hazards, the compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
The future directions for 3-hydroxy-2-methoxy-1H-pyridin-4-one research could involve further systematic optimization of the compound for use as a non-nitrocatechol COMT inhibitor . The compound may act as a lead for the development of non-nitrocatechol COMT inhibitors, which would be appropriate for the treatment of Parkinson’s disease .
Propiedades
IUPAC Name |
3-hydroxy-2-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIGNXBILSVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxypyridin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

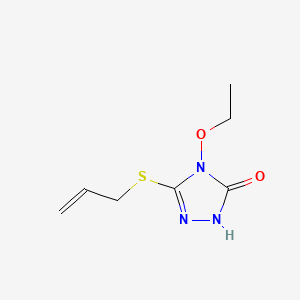
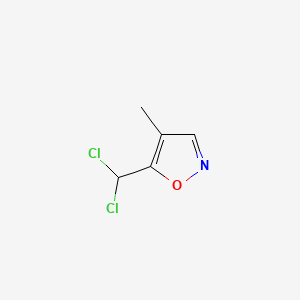
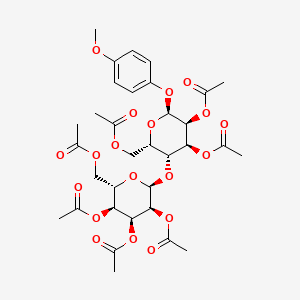

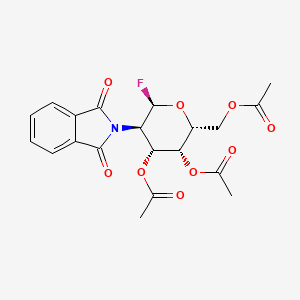
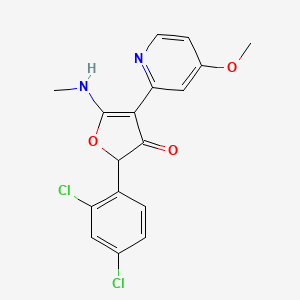
![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)
![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)
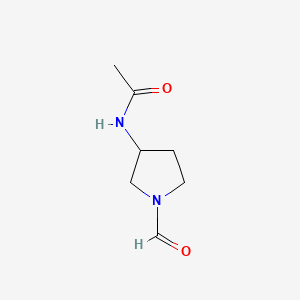
![3-{(E)-[3-Methyl-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B575078.png)
